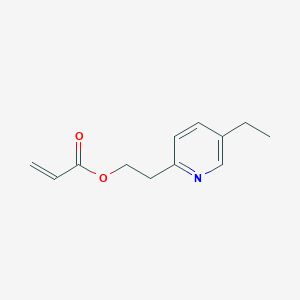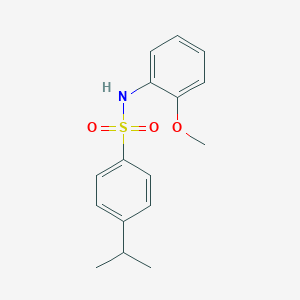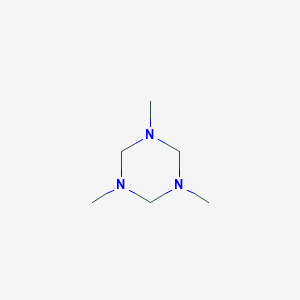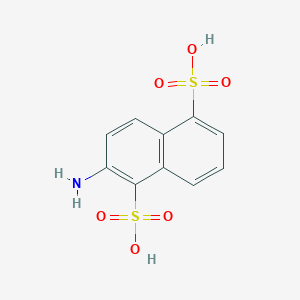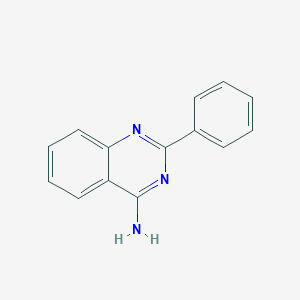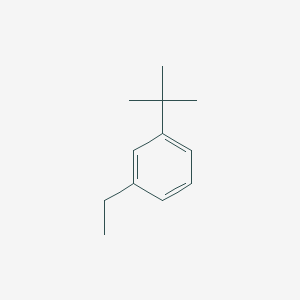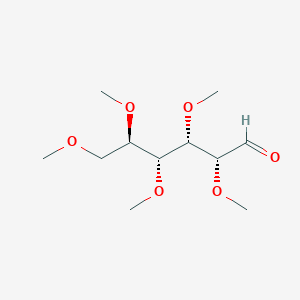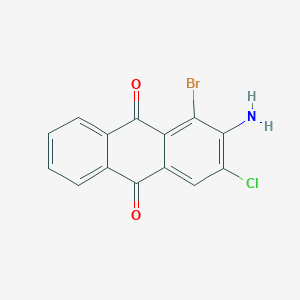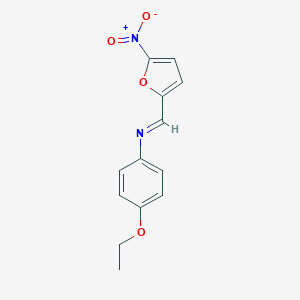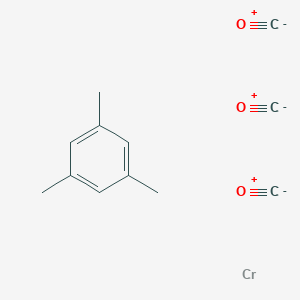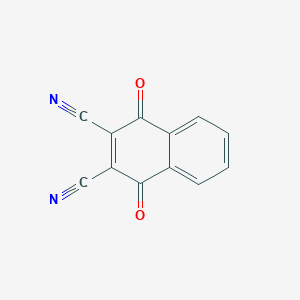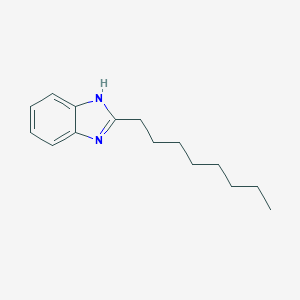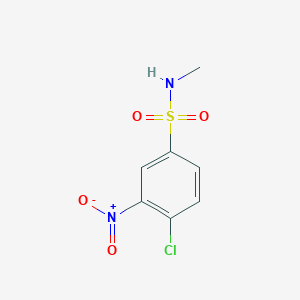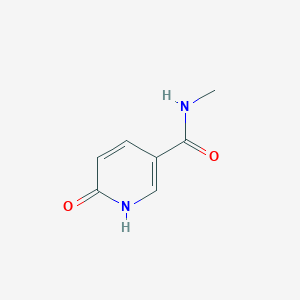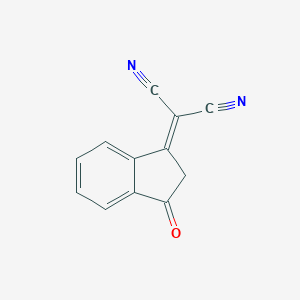
3-(ジシアノメチリデン)インダン-1-オン
概要
説明
Synthesis Analysis
The synthesis of 3-(Dicyanomethylidene)indan-1-one and related compounds involves innovative chemical processes. For instance, reactions of 3-(dicyanomethylidene)indan-1-one with specific reagents like β-dimethylaminoacrolein aminal and 3-dimethylamino-1,1,3-trimethoxypropane have been explored, yielding novel cation-anionic polymethine dyes through high-yield processes (Krasnaya, Tret’yakova, & Zlotin, 2007). The synthesis of butadiene dyes from 3-(dicyanomethylidene)indan-1-one through Knoevenagel condensation highlights the compound's versatility in creating chromophores with significant solvatochromic behaviour (Francos et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds derived from 3-(Dicyanomethylidene)indan-1-one, such as those confirmed by single-crystal X-ray diffraction, demonstrates their complex and unique chemical frameworks, pivotal for their optical and chemical properties. These structures contribute to understanding the absorption spectra and solvatochromic behaviour of these dyes (Francos et al., 2016).
Chemical Reactions and Properties
Reactions involving 3-(Dicyanomethylidene)indan-1-one showcase its reactivity with nucleophiles, leading to the formation of deeply colored pentamethinecyanines and indano-pyridazines, among other products. These reactions underscore the compound's utility in synthesizing polymethine dyes and other chromophores (Junek, Klade, & Sterk, 1989). The compound's ability to undergo self-deprotonation and form stable π-electronic anions in polar media further highlights its chemical versatility (Tanaka et al., 2019).
Physical Properties Analysis
The physical properties of 3-(Dicyanomethylidene)indan-1-one derivatives, such as their fluorescence and solvatochromic behaviour, are directly influenced by their molecular structures. Research into donor–acceptor butadiene chromophores synthesized from 3-(Dicyanomethylidene)indan-1-one reveals their distinct absorption spectra and solvatochromic responses, which are integral for their applications in sensing and imaging technologies (Francos et al., 2016).
Chemical Properties Analysis
The compound’s interaction with various reagents not only leads to the formation of novel dyes and chromophores but also demonstrates its role as a pivotal intermediate in the synthesis of polymethine dyes. The compound’s chemical properties, such as its reactivity towards nucleophiles and its ability to form stable conjugate bases in polar media, are essential for its utility in the development of NIR fluorescence imaging agents and polymethine dyes for probing biomolecules (Heo et al., 2012).
科学的研究の応用
ブタジエン系染料の合成
この化合物は、ブタジエン系染料の合成に使用されます。 これらの染料は、さまざまなジアリール置換エナールと3-(ジシアノメチリデン)インダン-1-オンのクネーフェナーゲル縮合によって合成されます . これらの染料の吸収スペクトルとその溶媒色性挙動は詳細に研究されています .
ドナー-アクセプター発色団の生成
3-(ジシアノメチリデン)インダン-1-オンは、新規ドナー-アクセプターブタジエン発色団の生成に使用されます . これらの発色団は、さまざまなジアリール置換エナールと3-(ジシアノメチリデン)インダン-1-オンのクネーフェナーゲル縮合によって合成されます .
有機太陽電池(OSC)の調製
この化合物は、強力な電子求引性分子であり、ドナーと結合してアクセプター-ドナー-アクセプター(A-D-A)型アクセプター材料を形成し、有機太陽電池(OSC)の調製に使用できます .
非フラーレン型アクセプターの構成要素
3-(ジシアノメチリデン)インダン-1-オンは、高効率有機光起電力デバイス用のITIC、IHIC、IEIC、IXICなどの非フラーレン型アクセプターを調製するための構成要素として使用されます .
他の化合物の合成における触媒
2-(3-オキソ-2,3-ジヒドロ-1H-インデン-1-イリデン)マロノニトリルは、2-アミノ-3-シアノ-4-フルオロ-5-メチル-6-チオフェンカルボン酸などの他の化合物の合成における触媒として使用されてきました .
非フラーレン型小分子アクセプター
この化合物は、A–D–π–A構造を持つ非対称非フラーレン型小分子アクセプター(NF-SMA)IDT-TNICの設計と合成に使用されます . PBDB-T:IDT-TNICをベースとする光起電力デバイスは、0.87 Vの高いVoc、19.85 mA cm −2の高いJsc、および0.57 eVの低いエネルギー損失で、11.32%のエネルギーPCEを示します
Safety and Hazards
3-(Dicyanomethylidene)indan-1-one is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
作用機序
Target of Action
3-(Dicyanomethylidene)indan-1-one, also known as 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, is a strong electron-withdrawing molecule . It is primarily used as an electron-withdrawing acceptor in the synthesis of donor-acceptor butadiene chromophores . These chromophores are the primary targets of the compound, and they play a crucial role in the absorption of light and the subsequent generation of electrical energy in organic solar cells (OSCs) .
Mode of Action
The compound interacts with its targets through a process known as Knoevenagel condensation . This reaction involves the condensation of different diaryl-substituted enals with 3-(dicyanomethylidene)indan-1-one, resulting in the formation of novel donor-acceptor butadiene chromophores . These chromophores exhibit unique photo-physical properties, such as large second-order optical nonlinearities .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of non-fullerene acceptors (NFAs) such as ITIC, IHIC, IEIC, IXIC for highly efficient organic photovoltaic devices . The compound’s electron-withdrawing properties enable it to form acceptor-donor-acceptor (A-D-A) type acceptor materials, which are crucial for the operation of these devices .
Result of Action
The primary result of the compound’s action is the synthesis of novel donor-acceptor butadiene chromophores . These chromophores have unique photo-physical properties and can be used in the creation of highly efficient organic solar cells . Additionally, the compound can also be used for the synthesis of chromophores which exhibit unique photo-physical properties such as large second-order optical nonlinearities .
特性
IUPAC Name |
2-(3-oxoinden-1-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O/c13-6-8(7-14)11-5-12(15)10-4-2-1-3-9(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVKZKOSAXYVFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391144 | |
| Record name | 3-(Dicyanomethylidene)indan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1080-74-6 | |
| Record name | 3-(Dicyanomethylidene)indan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Dicyanomethylidene)indan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile?
A1: The molecular formula of 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is C12H5N2O, and its molecular weight is 193.19 g/mol.
Q2: What spectroscopic data is available for characterizing 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile?
A2: Researchers frequently use UV-Vis absorption spectroscopy to analyze 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This technique provides insights into the compound's light absorption properties, which are crucial for its function in OSCs. Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction have been employed to confirm the structure and analyze molecular packing. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: How is 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile used in organic solar cells?
A3: 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile is frequently incorporated as an electron-accepting unit in non-fullerene acceptors (NFAs) for OSCs. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its strong electron-withdrawing properties facilitate efficient electron transfer within the OSC active layer.
Q4: How does the structure of 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile contribute to its effectiveness in OSCs?
A4: The structure of 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, with its acceptor-donor-acceptor (A-D-A) configuration, is crucial for its function in OSCs. The electron-withdrawing dicyanomethylene group and the electron-donating indanone moiety contribute to efficient intramolecular charge transfer, enhancing light absorption and charge separation in OSC devices. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q5: How do modifications to the structure of 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile affect its properties and performance in OSCs?
A5: Researchers have explored various modifications to the 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile structure, including halogenation, alkylation, and the introduction of different aromatic units. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] These modifications can impact the compound's absorption spectrum, energy levels, solubility, and ultimately, the efficiency of OSC devices.
Q6: What are the limitations of 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile in OSCs, and how are researchers addressing them?
A6: One limitation is the potential for undesirable chemical reactions with certain materials, such as amine-containing polyelectrolytes used in some OSC architectures. [] Researchers have addressed this by developing functionalized versions of these materials to protect reactive groups and enhance compatibility with INCN-based NFAs.
Q7: How is computational chemistry used in the research and development of 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile-based materials for OSCs?
A7: Computational chemistry plays a vital role in understanding and predicting the properties of INCN-based materials. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Density functional theory (DFT) calculations are frequently employed to simulate molecular geometries, electronic structures, absorption spectra, and charge transport properties, guiding the design of new high-performance NFAs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



